2,2-Difluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid
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Overview
Description
2,2-Difluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid is a fluorinated organic compound with the molecular formula C8H6F3NO3. It is known for its unique chemical properties, which make it valuable in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloropyridines with difluorocarbene sources, such as silyl fluorosulfonyldifluoroacetate, under controlled conditions . The reaction is carried out in the presence of a base, such as sodium methoxide, and requires careful temperature control to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2-Difluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorine content.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid: Similar structure but with a different substitution pattern on the pyridine ring.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a boronic ester group instead of the acetic acid moiety.
Uniqueness
2,2-Difluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C8H6F3NO3 |
---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
2,2-difluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H6F3NO3/c1-15-6-2-4(5(9)3-12-6)8(10,11)7(13)14/h2-3H,1H3,(H,13,14) |
InChI Key |
CNPRMOFYIXSWQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)C(C(=O)O)(F)F)F |
Origin of Product |
United States |
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